molecular formula C10H20N2O2 B12976687 Ethyl (R)-1-(2-aminoethyl)piperidine-3-carboxylate

Ethyl (R)-1-(2-aminoethyl)piperidine-3-carboxylate

Cat. No.: B12976687
M. Wt: 200.28 g/mol
InChI Key: GNAHERATGIWCSH-SECBINFHSA-N
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Description

Ethyl ®-1-(2-aminoethyl)piperidine-3-carboxylate is a chemical compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-1-(2-aminoethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of Ethyl ®-1-(2-aminoethyl)piperidine-3-carboxylate may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-1-(2-aminoethyl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl ®-1-(2-aminoethyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl ®-1-(2-aminoethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl ®-1-(2-aminoethyl)piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
    • Ethyl ®-1-(2-hydroxyethyl)piperidine-3-carboxylate
    • Ethyl ®-1-(2-methoxyethyl)piperidine-3-carboxylate

Uniqueness

Ethyl ®-1-(2-aminoethyl)piperidine-3-carboxylate is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

ethyl (3R)-1-(2-aminoethyl)piperidine-3-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11/h9H,2-8,11H2,1H3/t9-/m1/s1

InChI Key

GNAHERATGIWCSH-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN(C1)CCN

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCN

Origin of Product

United States

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